molecular formula C9H9ClO6S2 B2867197 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 750611-26-8

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2867197
CAS No.: 750611-26-8
M. Wt: 312.74
InChI Key: YITRJBAARVGBBF-UHFFFAOYSA-N
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Description

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound characterized by its molecular formula C9H10ClO6S2. This compound is known for its unique structural features, including a thiophene ring substituted with chlorosulfonyl and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the chlorosulfonylation of 2,4-dimethylthiophene-3-carboxylate, followed by further functionalization to introduce the carboxylate groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Chlorosulfonyl groups can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can be employed in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 2,4-Dimethylthiophene-3-carboxylate

  • 5-(Chlorosulfonyl)thiophene-2-carboxylate

  • 3-Methylthiophene-2,4-dicarboxylate

Uniqueness: 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and reactivity compared to similar compounds.

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Properties

IUPAC Name

dimethyl 5-chlorosulfonyl-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITRJBAARVGBBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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